molecular formula C17H18N2O B15166451 2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4S,5S)- CAS No. 188299-19-6

2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4S,5S)-

Cat. No.: B15166451
CAS No.: 188299-19-6
M. Wt: 266.34 g/mol
InChI Key: VDNQPGJZCBMFEH-HOTGVXAUSA-N
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Description

2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4S,5S)- is a chiral compound belonging to the class of imidazolidinones. These compounds are cyclic derivatives of urea and are known for their diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4S,5S)- can be achieved through several methods. One common approach involves the amidation of phenylalanine with methylamine, followed by a condensation reaction with acetone . This method ensures the formation of the desired chiral centers.

Industrial Production Methods

Industrial production of this compound typically involves the use of high-pressure and high-temperature conditions to facilitate the reactions. For instance, the reaction of 1,2-dichloroethane with methylamine at elevated temperatures and pressures can yield the desired product . Another method involves the use of ethylene glycol and methylamine under similar conditions .

Chemical Reactions Analysis

Types of Reactions

2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4S,5S)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4S,5S)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4S,5S)- involves the formation of an iminium ion with carbonyl groups of α,β-unsaturated aldehydes and enones. This iminium activation lowers the substrate’s lowest unoccupied molecular orbital (LUMO), facilitating various chemical reactions . The compound acts as a promoter by minimizing the formation of dialkylation byproducts and accelerating the rate of monoalkylation .

Properties

CAS No.

188299-19-6

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

(4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-one

InChI

InChI=1S/C17H18N2O/c1-18-15(13-9-5-3-6-10-13)16(19(2)17(18)20)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3/t15-,16-/m0/s1

InChI Key

VDNQPGJZCBMFEH-HOTGVXAUSA-N

Isomeric SMILES

CN1[C@H]([C@@H](N(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CN1C(C(N(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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